N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide: is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, an aniline group, and a chlorobenzenesulfonamide moiety. The combination of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Aniline Group: The aniline group is introduced via nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the quinoxaline intermediate.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline-aniline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-anilinoquinoxalin-2-yl)-4-methylbenzenesulfonamide
- N-(3-anilinoquinoxalin-2-yl)-4-fluorobenzenesulfonamide
- N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide
Uniqueness
N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzenesulfonamide moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15ClN4O2S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |
InChI Key |
KBHIERLFMWUFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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